molecular formula C10H11N5O5 B7855348 5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate

5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate

Cat. No.: B7855348
M. Wt: 281.23 g/mol
InChI Key: ZCJLHBWHRQOJBJ-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 5-position, an amine group at the 3-position, and a nitrate counterion. The benzodioxin ring contributes aromaticity and rigidity, while the triazole ring offers hydrogen-bonding capabilities via its amine group.

The compound is commercially available (e.g., under CAS 898617-69-1) and is listed by suppliers with multiple synonyms, including 5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine and STK517963 .

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2.HNO3/c11-10-12-9(13-14-10)8-5-15-6-3-1-2-4-7(6)16-8;2-1(3)4/h1-4,8H,5H2,(H3,11,12,13,14);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJLHBWHRQOJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 1,2,4-triazol-3-amine nitrate backbone but differing in substituents.

Table 1: Structural and Hypothetical Property Comparison

Compound Name Substituent Molecular Features Hypothetical logP* Potential Applications
5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate 2,3-Dihydrobenzo[b][1,4]dioxin Aromatic, rigid, polarizable ~1.8 Pharmaceuticals, agrochemicals
5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate 2-Cyclopentylethyl Aliphatic, flexible, lipophilic ~2.5 Lipophilic drug candidates
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a, 7b) Thiophene-carboxamide/pyrazole Heteroaromatic, hydrogen-bonding motifs ~1.2–1.5 Enzyme inhibitors, ligands

*logP values estimated based on substituent hydrophobicity.

Key Observations

Substituent Effects on Physicochemical Properties

  • The benzodioxin substituent in the target compound introduces aromaticity and moderate polarity, likely enhancing solubility in polar solvents compared to the aliphatic 2-cyclopentylethyl analog .
  • The cyclopentylethyl group increases lipophilicity (higher logP), favoring membrane permeability, which is critical for central nervous system (CNS)-targeted drugs. In contrast, the benzodioxin moiety may improve binding to aromatic-rich biological targets (e.g., kinase enzymes) .

Biological Relevance

  • While the target compound’s biological data are absent in the evidence, pyrazole-thiophene hybrids (e.g., 7a, 7b) from demonstrate synthetic versatility for creating hydrogen-bonding motifs, suggesting the triazole-benzodioxin analog could similarly act as a pharmacophore in enzyme inhibition .

Synthetic Accessibility The commercial availability of the target compound contrasts with the specialized synthesis required for pyrazole-thiophene derivatives (e.g., use of malononitrile and sulfur in 1,4-dioxane ).

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